6-Methoxynicotinic acid
Overview
Description
6-Methoxynicotinic acid is an aromatic carboxylic acid and a member of the pyridine family. Its molecular formula is C7H7NO3, and it has a molecular weight of 153.14 g/mol . This compound is known for its light yellow color and is used in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
6-Methoxynicotinic acid is a derivative of niacin, also known as vitamin B3 . Niacin exists as several molecular compounds that act as the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . Therefore, the primary targets of this compound are likely to be similar to those of niacin, which include various enzymes involved in redox reactions.
Mode of Action
Niacin has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . It’s plausible that this compound may exhibit similar interactions with its targets, leading to changes in cellular metabolism and function.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by niacin. Niacin is involved in the synthesis of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes . The downstream effects of these reactions include various metabolic processes, such as oxidative catabolism, which results in ATP synthesis .
Pharmacokinetics
A related compound, 6-methylnicotine, has been studied and found to have similar chemical, pharmacological, and toxicological properties to nicotine . This suggests that this compound may also have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to its parent compound, niacin.
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of niacin. Niacin plays a vital role in maintaining efficient cellular function . It’s involved in various physiological processes, including the gut microbiome and epigenetic regulation . Therefore, this compound may have similar effects on molecular and cellular functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the availability of nicotinic acid can impact redox cofactor metabolism during alcoholic fermentation . Suboptimal levels of nicotinic acid were correlated with slower fermentation and reduced biomass, disrupting redox balance and impeding NAD+ regeneration, thereby affecting metabolite production . Therefore, the environmental availability of this compound could potentially influence its action and efficacy.
Biochemical Analysis
Cellular Effects
Similar compounds such as niacin have been shown to have broad effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methoxynicotinic acid can be synthesized from methyl 6-methoxynicotinate. The process involves dissolving sodium hydroxide in a mixture of methanol and water, followed by the addition of methyl 6-methoxynicotinate. The mixture is then stirred at 70°C for 90 minutes. After cooling, the solution is diluted with sodium hydroxide and extracted with ethyl acetate. The aqueous layer is acidified to pH 1 and extracted again with ethyl acetate. The combined organic layers are dried to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the methoxy group or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Methoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is involved in the study of enzyme interactions and metabolic pathways.
Medicine: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 6-Methoxyquinoline-3-carboxylic acid
- 6-Methoxy-2-naphthylacetic acid
- 6-Methoxy-pyridine-2-carboxylic acid amide
Comparison: 6-Methoxynicotinic acid is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it has a unique combination of methoxy and carboxylic acid groups that make it particularly useful in certain synthetic and research applications .
Properties
IUPAC Name |
6-methoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDJVEQITUWZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343825 | |
Record name | 6-Methoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66572-55-2 | |
Record name | 6-Methoxynicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66572-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxylic acid, 6-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Methoxynicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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